molecular formula C14H15N3 B13886843 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline

3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B13886843
M. Wt: 225.29 g/mol
InChI Key: UUGWVZLSCOVPJB-UHFFFAOYSA-N
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Description

3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to an isoquinoline ring, with a tert-butyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the reaction of isoquinoline with pivaloyl chloride in the presence of a base such as dimethylformamide (DMF). The reaction mixture is refluxed for a specific period, followed by cooling and precipitation to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl group.

Scientific Research Applications

3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress, leading to DNA damage and apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway.

Comparison with Similar Compounds

Uniqueness of 3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline:

  • The presence of the tert-butyl group enhances its stability and lipophilicity.
  • Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

3-tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C14H15N3/c1-14(2,3)13-16-15-12-11-7-5-4-6-10(11)8-9-17(12)13/h4-9H,1-3H3

InChI Key

UUGWVZLSCOVPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

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